Cas no 53888-89-4 (Phosphine oxide, dimethyl(4-methylphenyl)-)

Dimethyl(4-methylphenyl)phosphine oxide is an organophosphorus compound characterized by its phosphine oxide functional group bonded to a dimethyl and a 4-methylphenyl substituent. This structure imparts stability and polarity, making it useful as a ligand in coordination chemistry or as an intermediate in organic synthesis. Its electron-withdrawing properties enhance reactivity in catalytic applications, while the aromatic methyl group can influence solubility and steric effects. The compound’s well-defined molecular architecture allows for predictable behavior in reactions, particularly in cross-coupling or polymerization processes. Its thermal and chemical stability further supports its utility in high-temperature or demanding synthetic environments.
Phosphine oxide, dimethyl(4-methylphenyl)- structure
53888-89-4 structure
Product Name:Phosphine oxide, dimethyl(4-methylphenyl)-
CAS No:53888-89-4
MF:C9H13OP
MW:168.172683477402
CID:356129
PubChem ID:4373649
Update Time:2025-10-18

Phosphine oxide, dimethyl(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Phosphine oxide, dimethyl(4-methylphenyl)-
    • 1-dimethylphosphoryl-4-methylbenzene
    • SCHEMBL3888438
    • DTXSID30402553
    • GS0172
    • AT40466
    • 53888-89-4
    • dimethyl-p-tolylphosphine oxide
    • 1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE
    • EN300-751325
    • dimethyl(p-tolyl)phosphine oxide
    • 1-(Dimethyl-phosphinoyl)-4-methyl-benzene
    • AVMCKOKAHTULEY-UHFFFAOYSA-N
    • Inchi: 1S/C9H13OP/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7H,1-3H3
    • InChI Key: AVMCKOKAHTULEY-UHFFFAOYSA-N
    • SMILES: P(C)(C)(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 168.07049
  • Monoisotopic Mass: 168.070402032g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

Phosphine oxide, dimethyl(4-methylphenyl)- Pricemore >>

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